molecular formula C12H13NO3 B070208 4-(2-Oxopiperidin-1-yl)benzoic acid CAS No. 175153-03-4

4-(2-Oxopiperidin-1-yl)benzoic acid

Cat. No.: B070208
CAS No.: 175153-03-4
M. Wt: 219.24 g/mol
InChI Key: WNHDBSPODXLMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Oxopiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C12H13NO3 It is characterized by a piperidinone ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxopiperidin-1-yl)benzoic acid typically involves the reaction of piperidinone with a benzoic acid derivative. One common method includes the following steps:

    Formation of Piperidinone Intermediate: Piperidine is oxidized to form 2-oxopiperidine.

    Coupling Reaction: The 2-oxopiperidine is then coupled with a benzoic acid derivative under acidic or basic conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process typically includes:

    Raw Material Preparation: High-purity piperidine and benzoic acid derivatives are prepared.

    Reaction Optimization: Conditions such as temperature, pH, and reaction time are optimized to ensure efficient coupling.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxopiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The piperidinone ring can be further oxidized to form more complex structures.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form a hydroxyl group.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of diketopiperazine derivatives.

    Reduction: Formation of 4-(2-Hydroxypiperidin-1-yl)benzoic acid.

    Substitution: Formation of halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

4-(2-Oxopiperidin-1-yl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Oxopiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperidinone ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Oxopiperidin-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of benzoic acid.

    4-(2-Oxopiperidin-1-yl)benzoic acid methyl ester: The esterified form of the compound.

    3-Methyl-4-(2-oxopiperidin-1-yl)benzoic acid: A methyl-substituted derivative.

Uniqueness

This compound is unique due to its specific combination of the piperidinone ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(2-oxopiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHDBSPODXLMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426805
Record name 4-(2-oxopiperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175153-03-4
Record name 4-(2-Oxo-1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175153-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-oxopiperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Oxopiperidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Oxopiperidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(2-Oxopiperidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(2-Oxopiperidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(2-Oxopiperidin-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(2-Oxopiperidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.